molecular formula C8H14N2OS B13642307 2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol

2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol

Cat. No.: B13642307
M. Wt: 186.28 g/mol
InChI Key: ZIWNDBQHGXKTMA-UHFFFAOYSA-N
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Description

2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.27 g/mol . This compound is known for its applications in various scientific research fields, particularly in chemistry and biology.

Preparation Methods

The synthesis of 2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol involves several steps. One common method includes the reaction of 4,5-dimethylthiazole with formaldehyde and subsequent reduction . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol involves its interaction with cellular components. In the MTT assay, for example, actively respiring cells convert the compound into an insoluble purple formazan, which can be quantified to assess cell viability . This conversion is proportional to the redox activity of the cells.

Comparison with Similar Compounds

Similar compounds to 2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in scientific research.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

2-[(4,5-dimethyl-1,3-thiazol-2-yl)methylamino]ethanol

InChI

InChI=1S/C8H14N2OS/c1-6-7(2)12-8(10-6)5-9-3-4-11/h9,11H,3-5H2,1-2H3

InChI Key

ZIWNDBQHGXKTMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNCCO)C

Origin of Product

United States

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